molecular formula C9H12ClNO2 B13629229 3-(2-Amino-6-chlorophenoxy)propan-1-ol

3-(2-Amino-6-chlorophenoxy)propan-1-ol

Cat. No.: B13629229
M. Wt: 201.65 g/mol
InChI Key: MQYHEXIFZJCZBM-UHFFFAOYSA-N
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Description

3-(2-Amino-6-chlorophenoxy)propan-1-ol is an organic compound that belongs to the class of phenoxypropanolamines It features a phenoxy group substituted with an amino and a chloro group, attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-6-chlorophenoxy)propan-1-ol typically involves the reaction of 2-amino-6-chlorophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-6-chlorophenoxy)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-Amino-6-chlorophenoxy)propanal or 3-(2-Amino-6-chlorophenoxy)propanoic acid.

    Reduction: Formation of 3-(2-Amino-6-chlorophenoxy)propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Amino-6-chlorophenoxy)propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Amino-6-chlorophenoxy)propan-1-ol involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The phenoxy group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Amino-6-chlorophenoxy)propan-2-ol: Similar structure but with the hydroxyl group at a different position.

    2-Amino-3-(2-chlorophenyl)propan-1-ol: Similar structure but with a phenyl group instead of a phenoxy group.

Uniqueness

3-(2-Amino-6-chlorophenoxy)propan-1-ol is unique due to the specific positioning of the amino and chloro groups on the phenoxy ring, which can influence its reactivity and interactions with biological targets. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

3-(2-amino-6-chlorophenoxy)propan-1-ol

InChI

InChI=1S/C9H12ClNO2/c10-7-3-1-4-8(11)9(7)13-6-2-5-12/h1,3-4,12H,2,5-6,11H2

InChI Key

MQYHEXIFZJCZBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCCO)N

Origin of Product

United States

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